While the provided abstracts don't detail the specific synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine, they describe modifications to this core structure. Notably, research involved optimizing the (S)-2-phenyl-1-(4-phenyl-1H-imidazol-2-yl)ethanamine core []. This suggests a multi-step synthesis likely involving the formation of the imidazole ring, coupling with a phenyl ring, and subsequent modifications to achieve the desired derivatives.
The molecular structure of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine derivatives was crucial in understanding their interaction with FXIa. Researchers used molecular modeling, overlaying compound structures onto the X-ray crystal structure of FXIa complexed with known inhibitors []. This analysis guided modifications, leading to compounds like 16b with a Ki of 0.3 nM for FXIa [].
The primary mechanism of action for the described 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine derivatives is the reversible inhibition of FXIa []. By binding to FXIa, these compounds disrupt the coagulation cascade, ultimately preventing the formation of blood clots. Compound 16b, a potent FXIa inhibitor, demonstrated in vivo antithrombotic efficacy in a rabbit model [].
The primary application of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine derivatives, as highlighted in the abstracts, is in developing antithrombotic agents []. By inhibiting FXIa, these compounds hold promise for preventing and treating thrombotic events. Compound 16b, with its demonstrated in vivo efficacy, exemplifies this potential therapeutic application [].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: